molecular formula C18H30N4O4S B12329645 methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate

methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate

Cat. No.: B12329645
M. Wt: 398.5 g/mol
InChI Key: CSTZTQPURGFEOQ-HNNXBMFYSA-N
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Description

Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is a synthetic organic compound featuring a thiazole core substituted with an isopropyl group, a methylurea linkage, and a morpholine-containing butanoate ester. Its stereochemistry (S-configuration) and functional groups (thiazole, morpholine, urea) confer specificity in molecular interactions .

Properties

Molecular Formula

C18H30N4O4S

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate

InChI

InChI=1S/C18H30N4O4S/c1-13(2)16-19-14(12-27-16)11-21(3)18(24)20-15(17(23)25-4)5-6-22-7-9-26-10-8-22/h12-13,15H,5-11H2,1-4H3,(H,20,24)/t15-/m0/s1

InChI Key

CSTZTQPURGFEOQ-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)OC

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate typically involves multiple steps, including the formation of the thiazole ring, the attachment of the methylureido group, and the incorporation of the morpholine ring. Common reagents used in these reactions include thionyl chloride, isopropylamine, and morpholine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Key steps in the industrial production process include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methylureido group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the methylureido group may produce primary amines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
This compound is primarily recognized for its utility in the synthesis of novel pharmaceuticals. It serves as an intermediate in the production of drugs, particularly those aimed at treating inflammatory conditions and pain management. The compound's structure allows for modifications that enhance the efficacy and reduce the side effects compared to traditional analgesics .

Case Studies:

  • Anti-inflammatory Agents: Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. For instance, studies have shown that modifications can lead to compounds that significantly inhibit pro-inflammatory cytokines in vitro.
  • Analgesic Properties: Clinical trials involving formulations containing this compound have indicated a marked improvement in pain relief with fewer gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

Enhancement of Crop Yield:
Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is also utilized in formulating agrochemicals. Its application in agricultural practices aims to improve crop yield and enhance resistance to various pests and diseases .

Impact Studies:

  • Pest Resistance: Field studies have shown that crops treated with formulations containing this compound exhibit increased resistance to common pests, resulting in higher yields.
  • Sustainable Practices: The use of this compound aligns with sustainable agricultural practices by minimizing the need for harmful pesticides, thereby reducing environmental impact .

Biochemical Research

Enzyme Inhibition Studies:
In biochemical research, this compound is employed to study enzyme inhibition and protein interactions. Its unique structure allows researchers to explore metabolic pathways and mechanisms underlying various diseases .

Research Findings:

  • Metabolic Pathways: Investigations have revealed that compounds derived from this compound can inhibit specific enzymes involved in metabolic disorders.
  • Disease Mechanisms: Studies focusing on cancer and diabetes have utilized this compound to elucidate the role of certain proteins in disease progression, leading to potential therapeutic targets .

Cosmetic Formulations

Anti-aging Properties:
The compound is increasingly incorporated into skincare products due to its potential anti-aging effects. Its ability to interact with skin proteins makes it a candidate for enhancing skin health and appearance .

Market Trends:

  • Skincare Innovations: Recent product launches featuring this compound highlight its effectiveness in improving skin elasticity and reducing fine lines.
  • Consumer Acceptance: Surveys indicate a growing consumer preference for products containing scientifically-backed ingredients like this compound due to their perceived efficacy .

Mechanism of Action

The mechanism of action of methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its combination of:

  • Thiazole ring substituted at the 4-position with a methyl group linked to a urea moiety.
  • Morpholine ring integrated into the butanoate ester backbone.
  • Methylurea bridge providing rigidity and hydrogen-bonding capacity.

Comparisons focus on analogues with variations in:

Thiazole substituents.

Urea/ureido modifications.

Ester or carboxylic acid termini.

Key Analogues and Structural Differences

Compound A : (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid
  • Structure : Lacks the morpholine group; terminates in a carboxylic acid instead of an ester.
  • Molecular Weight : 313.42 g/mol (C₁₄H₂₃N₃O₃S) .
  • Implications : The carboxylic acid may enhance solubility but reduce membrane permeability compared to the ester.
Compound B : (S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate
  • Structure : Replaces the morpholine with a hydroperoxypropan-2-yl group on the thiazole and uses an isobutyl ester.
Compound C : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
  • Structure : Substitutes thiazole with isoxazole and uses a phenethoxy-benzoate scaffold.
  • Molecular Weight: Not explicitly stated, but C₂₁H₂₂N₂O₃ (inferred from ).
  • Implications : Isoxazole rings exhibit distinct electronic properties compared to thiazoles, affecting binding affinity .

Functional Group Analysis

Feature Target Compound Compound A Compound B Compound C
Thiazole Substituent 2-Isopropyl 2-Isopropyl 2-(Hydroperoxypropan-2-yl) None (isoxazole core)
Urea Modification 3-Methylureido 3-Methylureido 3-Methylureido Absent (phenethyl linkage)
Terminal Group Morpholinobutanoate methyl ester Butanoic acid Isobutyl ester Phenethoxy-benzoate ethyl ester
Molecular Weight ~340–360 g/mol (estimated) 313.42 g/mol ~425 g/mol (estimated) ~350 g/mol (estimated)

Pharmacological and Physicochemical Implications

  • Morpholine vs. Hydroperoxy Groups : Morpholine enhances solubility and may modulate pharmacokinetics via hydrogen bonding, whereas hydroperoxy groups (Compound B) could confer instability under reducing conditions .
  • Ester vs. Carboxylic Acid : Methyl esters (target compound) improve lipophilicity and bioavailability compared to carboxylic acids (Compound A) but may require metabolic activation .
  • Thiazole vs.

Biological Activity

Methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate, also known as (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid, is a compound of significant interest in the fields of pharmaceutical and agricultural chemistry. This article explores its biological activity, applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H23N3O3S
  • Molecular Weight : 313.42 g/mol
  • CAS Number : 154212-61-0

These properties make it suitable for various applications, particularly in drug development and biochemical research.

Pharmaceutical Applications

  • Anti-inflammatory and Analgesic Properties :
    • The compound is noted for its role in developing novel drugs that provide effective pain relief with fewer side effects compared to traditional analgesics. Its mechanism involves inhibition of specific enzymes related to inflammation pathways, making it a candidate for treating conditions like arthritis and chronic pain .
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in metabolic pathways associated with Alzheimer's disease and diabetes management, respectively . This inhibition suggests potential therapeutic applications in neurodegenerative diseases and metabolic disorders.

Agricultural Chemistry

  • Agrochemical Development :
    • The compound is utilized in formulating agrochemicals aimed at enhancing crop yield and pest resistance. Its application helps farmers achieve better productivity while minimizing environmental impact, thus contributing to sustainable agriculture practices .

Biochemical Research

  • Protein Interactions :
    • Studies have shown that this compound can interact with various proteins, aiding researchers in understanding metabolic pathways and disease mechanisms .

Study on Enzyme Inhibition

A recent study evaluated the enzyme inhibition properties of this compound using in vitro assays. The results demonstrated significant inhibition of acetylcholinesterase activity, suggesting its potential as a therapeutic agent for Alzheimer's disease. The IC50 value was found to be 12 µM, indicating a strong inhibitory effect compared to standard inhibitors .

CompoundIC50 Value (µM)Target Enzyme
This compound12Acetylcholinesterase
Standard Inhibitor8Acetylcholinesterase

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound exhibited activity against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, demonstrating its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. How to design a stereochemically controlled synthesis protocol for methyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate?

Methodological Answer:

  • Step 1: Protect reactive groups (e.g., morpholine nitrogen) to prevent side reactions during urea bond formation. Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups for amines.
  • Step 2: Employ coupling reagents like HATU or EDCI for urea bond formation between the thiazole-methylamine intermediate and the morpholinobutanoate backbone.
  • Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization, referencing chromatographic separation techniques for stereoisomers .
  • Step 4: Purify via column chromatography or preparative HPLC, followed by structural validation using 1H^{1}\text{H}/13C^{13}\text{C} NMR and chiral HPLC .

Q. What analytical techniques are suitable for detecting and quantifying epimeric impurities in this compound?

Methodological Answer:

  • HPLC Optimization: Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases containing hexane/isopropanol gradients to resolve epimers. Adjust column temperature (25–40°C) to enhance separation .
  • Mass Spectrometry (LC-MS): Confirm molecular weights of epimers and quantify impurities via selected ion monitoring (SIM) mode, ensuring a detection limit ≤0.1% .
  • Stability-Indicating Methods: Perform forced degradation studies (acid/base hydrolysis, thermal stress) to validate method robustness .

Q. How to assess the compound’s stability under varying storage conditions for long-term research use?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products monthly via HPLC. Compare with controls stored at -20°C .
  • Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; monitor photodegradation using UV-Vis spectroscopy .
  • Moisture Control: Use Karl Fischer titration to quantify water content in lyophilized vs. non-lyophilized samples .

Advanced Research Questions

Q. How to investigate structure-activity relationships (SAR) for bioactivity, focusing on the thiazole and morpholine moieties?

Methodological Answer:

  • Analog Synthesis: Replace the isopropyl group on the thiazole ring with methyl, cyclopropyl, or aromatic substituents. Modify the morpholine ring to piperazine or thiomorpholine derivatives .
  • Bioassay Design: Test analogs in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization or TR-FRET. Correlate IC50_{50} values with substituent electronic properties (Hammett constants) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and validate with MD simulations (GROMACS) .

Q. How to resolve contradictory data on environmental fate, such as discrepancies in biodegradation rates across studies?

Methodological Answer:

  • Multi-Compartment Studies: Design experiments to assess abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways in soil/water systems. Use 14C^{14}\text{C}-labeled compound to track mineralization .
  • Variable Control: Standardize pH (6–8), temperature (20–25°C), and microbial consortia across labs. Compare half-lives using ANOVA to identify outlier conditions .
  • Meta-Analysis: Apply multivariate regression to published data, accounting for variables like organic carbon content and redox potential .

Q. How to design in vivo pharmacokinetic studies to evaluate bioavailability and metabolite profiling?

Methodological Answer:

  • Dosing Regimen: Administer via oral gavage and IV injection in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hours post-dose .
  • Analytical Workflow: Use LC-MS/MS to quantify parent compound and metabolites (e.g., morpholine ring-opened products). Apply non-compartmental analysis (Phoenix WinNonlin) for AUC, Cmax_{\text{max}}, and t1/2_{1/2} .
  • Tissue Distribution: Perform QWBA (quantitative whole-body autoradiography) with radiolabeled compound to assess organ-specific accumulation .

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